Product packaging for Carbonazidic acid, diphenylmethyl ester(Cat. No.:CAS No. 3312-83-2)

Carbonazidic acid, diphenylmethyl ester

Cat. No.: B8707210
CAS No.: 3312-83-2
M. Wt: 253.26 g/mol
InChI Key: HTNFWNXJCKRKTG-UHFFFAOYSA-N
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Description

Contextualization within Carbonate Ester Chemistry

Carbonate esters are a class of organic compounds characterized by a carbonyl group flanked by two alkoxy or aryloxy groups. Their chemistry is largely dictated by the electrophilic nature of the carbonyl carbon. The diphenylmethyl ester of carbonazidic acid is a distinct member of this family. The presence of the bulky and lipophilic diphenylmethyl (also known as benzhydryl) group significantly influences the molecule's properties and reactivity. nih.gov This group's steric hindrance can modulate the accessibility of the carbonyl carbon to nucleophiles, while its electronic effects can influence the stability of potential intermediates. The diphenylmethyl group is a common skeleton in organic chemistry and is known for the mild acidity of its methylene (B1212753) C-H bond. organic-chemistry.orgnih.gov

The ester linkage in Carbonazidic acid, diphenylmethyl ester provides a stable yet cleavable handle, a crucial feature for its application as a protecting group. The reactivity of the carbonate ester moiety is further enhanced by the adjacent azido (B1232118) group, which can participate in a range of chemical transformations.

Historical Perspectives on Azide (B81097) and Carbonate Reactivity Interplay

The history of organic azides dates back to 1864 with the synthesis of phenyl azide. researchgate.net A pivotal moment in azide chemistry was the discovery of the Curtius rearrangement in 1885 by Theodor Curtius, which involves the thermal decomposition of an acyl azide to an isocyanate. wikipedia.org This reaction highlighted the synthetic potential of the azide functional group as a precursor to amines and other nitrogen-containing compounds. nih.govrsc.org

The development of reagents combining both azide and carbonate functionalities, such as azidoformates, represented a significant advancement. These compounds were recognized for their utility as protecting agents for amino groups in peptide synthesis. organic-chemistry.org The interplay between the azide and carbonate groups allows for a unique set of reactions. For instance, azidoformates can undergo thermal or photolytic decomposition to generate highly reactive nitrene intermediates, which can then participate in various insertion or rearrangement reactions. nih.gov The synthesis of azidoformates has been refined over the years, with methods developed to prepare them from the corresponding chloroformates and alkali metal azides, or more directly from alcohols using reagents like triphosgene (B27547) and sodium azide. researchgate.netorganic-chemistry.org

Significance in Contemporary Organic Synthesis Paradigms

In modern organic synthesis, the demand for efficient and selective methods for the construction of complex molecules is ever-increasing. This compound and related azidoformates have carved a niche in this landscape due to their multifaceted reactivity.

One of their primary roles is as protecting groups for amines. The diphenylmethyl group, in particular, offers a balance of stability and cleavability, making it suitable for multi-step syntheses. organic-chemistry.org Carbamates formed from the reaction of amines with azidoformates are stable to a range of reaction conditions but can be removed when desired. masterorganicchemistry.com

Furthermore, the azide functionality serves as a versatile handle for the introduction of nitrogen atoms into organic molecules. Azidoformates are precursors to isocyanates via the Curtius rearrangement, which can then be trapped with various nucleophiles to form ureas, carbamates, and other derivatives. nih.govorganic-chemistry.org This pathway is instrumental in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. wiley-vch.demdpi.com The azide group can also participate in cycloaddition reactions, further expanding its synthetic utility. researchgate.net The development of well-designed chemical building blocks like this compound is crucial for advancing the synthesis of novel and complex molecular architectures. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₁N₃O₂
Molecular Weight253.25 g/mol
AppearanceNot available
Melting PointNot available
Boiling PointNot available
DensityNot available

Spectroscopic Data of a Related Compound (Diphenylmethanol) wikipedia.org

Spectroscopic TechniqueData
Melting Point69 °C
Boiling Point298 °C
Density1.103 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O2 B8707210 Carbonazidic acid, diphenylmethyl ester CAS No. 3312-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3312-83-2

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

benzhydryl N-diazocarbamate

InChI

InChI=1S/C14H11N3O2/c15-17-16-14(18)19-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

HTNFWNXJCKRKTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for Carbonazidic Acid, Diphenylmethyl Ester

Established Synthetic Routes to Carbonazidic Acid, Diphenylmethyl Ester

The most well-documented and logical synthetic pathway to this compound involves a two-step process. The first step is the formation of diphenylmethyl chloroformate from diphenylmethanol (B121723) (benzhydrol). The second step is the nucleophilic substitution of the chloride in the chloroformate with an azide (B81097) group.

Historically, the synthesis of chloroformates, the direct precursors to carbonazidic acid esters, relied on the use of phosgene (B1210022) (COCl₂), a highly toxic gas. The reaction of an alcohol with phosgene yields the corresponding chloroformate. In the context of the target molecule, diphenylmethanol would be reacted with phosgene to produce diphenylmethyl chloroformate.

However, due to the extreme hazards associated with phosgene, the chemical community has developed safer alternatives. A significant evolution in this methodology is the use of trichloromethyl chloroformate, also known as diphosgene, or bis(trichloromethyl) carbonate, known as triphosgene (B27547). These reagents are solid or liquid and are easier and safer to handle than gaseous phosgene. They serve as in situ sources of phosgene under specific reaction conditions.

A common modern approach involves the reaction of an alcohol with trichloromethyl chloroformate in the presence of a catalyst, such as activated charcoal, to generate the chloroformate in high yield. researchgate.net This is followed by the introduction of sodium azide to produce the final azidoformate. researchgate.net This two-step, one-pot synthesis is an efficient method for preparing azidoformates like diphenylmethyl carbonazidate.

Formation of the Chloroformate: Diphenylmethanol + Trichloromethyl chloroformate → Diphenylmethyl chloroformate

Formation of the Azidoformate: Diphenylmethyl chloroformate + Sodium Azide → this compound + Sodium Chloride

A representative laboratory-scale synthesis is detailed in the table below, based on general procedures for the synthesis of azidoformates from alcohols. researchgate.net

StepReactantsReagents/CatalystsSolventReaction ConditionsProductYield
1Diphenylmethanol, Trichloromethyl chloroformateActivated CharcoalTetrahydrofuran (THF)Slow addition of alcohol at room temperatureDiphenylmethyl chloroformateNear Quantitative
2Diphenylmethyl chloroformateSodium AzideDry AcetoneStirring at room temperatureThis compoundHigh

Oxidative carbonylation is a method used for the synthesis of carbonates and their derivatives, which involves the reaction of an alcohol with carbon monoxide and an oxidant, typically in the presence of a metal catalyst. This method, however, is not a commonly reported or practical route for the direct synthesis of this compound. The introduction of the azide functionality is generally achieved through nucleophilic substitution on a pre-formed functional group, such as a chloroformate, rather than during the initial carbonate formation.

Transesterification is a widely used process for the synthesis of carbonate esters, involving the exchange of an alkoxy group of a carbonate with another alcohol. While this is a key industrial process for the production of compounds like diphenyl carbonate, it is not a direct or established method for the synthesis of this compound. The azide group is not stable under the typical conditions required for transesterification and is not incorporated through this reaction pathway.

Novel and Sustainable Synthetic Approaches

The development of novel and sustainable synthetic methods in organic chemistry is an area of active research. However, for a specialized compound like this compound, the focus remains on optimizing established routes rather than developing entirely new pathways that are less direct.

The use of carbon dioxide as a C1 building block is a key goal in green chemistry. Methods are being developed to synthesize carboxylic acids and their derivatives directly from CO₂. While there are reports of synthesizing carbamic acid esters from amines, carbon dioxide, and alkoxysilane compounds, the direct synthesis of this compound from carbon dioxide has not been reported. epo.org The challenge lies in the selective activation of CO₂ and the subsequent introduction of both the diphenylmethoxy and azido (B1232118) groups in a controlled manner.

Enzymatic and biocatalytic methods are gaining traction for the synthesis of various organic compounds due to their high selectivity and mild reaction conditions. While enzymes have been used in the synthesis of certain esters, their application in the direct synthesis of this compound is not documented. The azide functional group can be problematic for many biological systems, and the specific transformations required are not typically within the scope of known enzyme-catalyzed reactions for carbonate synthesis.

Photochemical and Electrochemical Synthesis Pathways

Current research literature does not extensively cover dedicated photochemical or electrochemical synthetic routes specifically for this compound. While photolysis has been used to study the decomposition of related compounds like phenyl azidoformate, this is for mechanistic analysis rather than a synthetic pathway. researchgate.net Similarly, electrochemical methods are widely applied in organic synthesis for creating C-C bonds or synthesizing various esters from different precursors, but specific application to the formation of diphenylmethyl azidoformate is not detailed in the available research. beilstein-journals.orgnih.gov

The predominant synthesis method reported for azidoformates involves the reaction of the corresponding chloroformate with an azide salt, such as sodium azide. researchgate.net

Purification and Isolation Protocols for Research Applications

For research applications requiring high purity, this compound, like other neutral organic compounds, can be purified and isolated using standard laboratory techniques such as column chromatography and recrystallization.

Column Chromatography

Flash column chromatography is a primary method for purifying reaction mixtures containing esters. The choice of stationary and mobile phases is critical for achieving effective separation. For a compound like diphenylmethyl azidoformate, a normal-phase setup is typically employed.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for purifying moderately polar to non-polar compounds.

Mobile Phase (Eluent): A solvent system of low to moderate polarity is used to elute the compound from the silica gel. The ideal solvent system is determined by preliminary analysis using thin-layer chromatography (TLC). A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common. The ratio is optimized to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

The process involves dissolving the crude product in a minimal amount of the eluent or a stronger solvent, loading it onto the top of the silica gel column, and then passing the eluent through the column under positive pressure. Fractions are collected and analyzed by TLC to isolate the pure product.

Table 1: Illustrative Solvent Systems for Column Chromatography of Organic Esters

Solvent System ComponentsTypical Ratio (v/v)Compound Polarity Application
Hexane / Ethyl Acetate9:1 to 4:1Non-polar to moderately polar esters
Dichloromethane / Hexane1:1 to 4:1Compounds with moderate polarity
Toluene / Ethyl Acetate95:5Aromatic, less polar compounds

Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a high degree. The method relies on the principle that the solubility of a compound in a solvent increases with temperature.

The protocol involves:

Solvent Selection: Choosing a suitable solvent or solvent pair in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should ideally be either insoluble at high temperatures or remain soluble at room temperature.

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Filtration (Optional): If insoluble impurities are present, a hot filtration is performed.

Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

For systems where a single solvent is not effective, a two-solvent system (one in which the compound is soluble and another in which it is insoluble) can be employed.

Mechanistic Investigations of Reactions Involving Carbonazidic Acid, Diphenylmethyl Ester

Reaction Pathways of the Carbonazidic Moiety

The reactivity of carbonazidic acid, diphenylmethyl ester is largely dictated by the energetic carbonazidic moiety (-O-C(O)N₃). This functional group is susceptible to decomposition through thermal and photochemical pathways, and its carbonyl carbon can act as an electrophilic site for nucleophilic reactions.

The thermal decomposition of acyl azides is a well-established method for generating isocyanates via the Curtius rearrangement. wikipedia.orgnih.govthermofisher.comorganic-chemistry.org This reaction proceeds through a concerted mechanism involving the migration of the R group (in this case, the diphenylmethoxy group) and the simultaneous loss of nitrogen gas, thereby avoiding the formation of a discrete nitrene intermediate. wikipedia.org The thermal decomposition of organic azides is generally initiated by the cleavage of the N-N₂ bond to form a nitrene, which then undergoes further reactions. rsc.org

While specific studies on the thermal decomposition of diphenylmethyl azidoformate are not extensively detailed, the behavior of analogous compounds provides significant insight. For instance, the flash vacuum pyrolysis of the closely related phenyl azidoformate at 550 K exclusively yields the intramolecular C-H amination product, 3H-benzooxazol-2-one, along with nitrogen gas. nih.gov This contrasts with the Curtius rearrangement product and suggests that the reaction proceeds through a nitrene intermediate that preferentially undergoes insertion into an ortho C-H bond of the phenyl ring. nih.gov

However, the thermal decomposition of other azidoformates, such as methyl and ethyl azidoformate, shows more complex pathways, yielding products like HNCO, H₂CO, and CH₂NH, which are thought to arise from the decomposition of a four-membered cyclic intermediate. nih.gov Given these precedents, the thermal decomposition of this compound likely proceeds via one of two primary pathways:

Concerted Curtius Rearrangement: This pathway involves the concerted migration of the diphenylmethoxy group and elimination of dinitrogen to form diphenylmethyl isocyanate. This is often the favored pathway for acyl azides. wikipedia.orgnih.gov

Stepwise Nitrene Formation: This pathway involves the initial expulsion of nitrogen gas to form a highly reactive oxycarbonylnitrene intermediate. This nitrene can then undergo intramolecular reactions, such as C-H insertion into one of the phenyl rings, or rearrange to the isocyanate.

The prevailing mechanism can be influenced by factors such as reaction phase (gas, solution) and temperature. mdpi.com

Table 1: Comparison of Thermal and Photochemical Decomposition Products of Phenyl Azidoformate

ConditionIntermediateMajor Product(s)Reaction Type
Flash Vacuum Pyrolysis (550 K)Oxycarbonylnitrene (inferred)3H-benzooxazol-2-one, N₂Intramolecular C-H Amination
UV Laser Photolysis (193/266 nm)Oxycarbonylnitrene (observed)Phenoxy isocyanate, N₂Curtius Rearrangement

Data derived from studies on phenyl azidoformate, a close structural analog. nih.gov

The photolysis of organic azides is a common method for generating reactive nitrene intermediates. wikipedia.orgresearchgate.net In the case of this compound, photochemical activation offers a distinct reaction pathway compared to thermal decomposition.

Studies on phenyl azidoformate using UV laser photolysis in cryogenic matrices have shown that the decomposition yields dinitrogen and a novel oxycarbonylnitrene. nih.gov This nitrene intermediate was identified spectroscopically and, upon subsequent irradiation with visible light, rearranged to phenoxy isocyanate, providing clear evidence for a photochemical Curtius rearrangement. nih.gov

Unlike acyl azides, nitrenes generated from azidoformates show less tendency to undergo the Curtius-type rearrangement, making them useful for other synthetic applications like aziridination. nih.gov Direct photolysis of azidoformates in the presence of olefins can lead to a mixture of products from both aziridination and allylic C-H amination. wisc.edu However, the reaction can be guided toward a specific outcome. Through visible-light photosensitization, it is possible to selectively generate the triplet state of the nitrene. nih.govwisc.edu This triplet nitrene is more chemoselective and preferentially undergoes aziridination reactions with alkenes, avoiding the competing allylic insertion reactions that are common with the singlet state nitrene. nih.govwisc.edu

Therefore, the photochemical transformation of this compound can be summarized as:

UV Photolysis: Absorption of UV light leads to the expulsion of N₂ gas, forming a highly reactive diphenylmethoxycarbonyl nitrene intermediate.

Reaction of the Nitrene: The fate of the nitrene depends on the reaction conditions.

In an inert matrix, it can rearrange to form diphenylmethyl isocyanate. nih.gov

In the presence of trapping agents like alkenes, it can undergo intermolecular reactions such as aziridination. nih.gov The spin state of the nitrene (singlet vs. triplet) can influence the product distribution. wisc.edu

Reactions involving nucleophiles like amines, alcohols, or water can potentially lead to the formation of ureas, carbamates, or undergo hydrolysis, respectively. The reaction mechanism can be either a concerted (cSNAr) or a stepwise process, depending on the nucleophile and the electronic properties of the aromatic system. nih.govnih.gov The use of various nitrogen-based nucleophiles, including primary and secondary amines, has been shown to be effective in substitution reactions under mild conditions. researchgate.net

For this compound, a plausible reaction with a nucleophile (Nu⁻) would involve the attack at the carbonyl carbon. The subsequent steps could involve the displacement of either the azide (B81097) ion or the diphenylmethoxide ion. However, a more common reaction pathway for acyl azides involves the initial Curtius rearrangement to an isocyanate, which is then readily attacked by nucleophiles. nih.govorganic-chemistry.org For example, reaction in the presence of an alcohol would lead to the formation of a carbamate (B1207046).

Role of the Diphenylmethyl Ester Group in Reactivity Modulation

The diphenylmethyl (or benzhydryl) group is not merely a passive component of the molecule; its steric and electronic properties actively modulate the reactivity of the carbonazidic acid ester.

The diphenylmethyl group exerts significant steric and electronic effects that influence reaction rates and pathways.

Steric Effects: The two bulky phenyl groups create substantial steric hindrance around the ester oxygen and the benzylic carbon. This bulkiness can impede the approach of nucleophiles to the adjacent carbonyl carbon, potentially slowing down the rate of nucleophilic substitution reactions compared to less hindered esters like methyl or ethyl esters. mdpi.com In reactions involving the formation of intermediates, steric strain can influence the conformation and reactivity of these species.

Electronic Effects: The two phenyl rings influence the electronic environment of the ester group through both inductive and resonance effects.

Inductive Effect: The sp²-hybridized carbons of the phenyl rings are more electronegative than the sp³-hybridized benzylic carbon, resulting in a net electron-withdrawing inductive effect. This effect can influence the stability of charged intermediates.

Resonance Effect: The phenyl groups can delocalize electron density through their π-systems. This is particularly important in stabilizing any positive charge that develops on the benzylic carbon during a reaction, for example, in an Sₙ1-type cleavage of the O-C(Ph)₂ bond.

The interplay of these effects is crucial. For instance, in reactions where the O–C(Ph)₂ bond is cleaved, the ability of the phenyl groups to stabilize the resulting diphenylmethyl carbocation is a dominant factor. Conversely, for nucleophilic attack at the carbonyl carbon, the steric hindrance of the diphenylmethyl group would be a more dominant factor affecting the reaction kinetics. mdpi.com

A significant aspect of the diphenylmethyl group's role is the potential for neighboring group participation (NGP) from its aromatic π-systems. wikipedia.orgslideshare.netscribd.com NGP occurs when a substituent within the molecule acts as an internal nucleophile, influencing the reaction rate and stereochemistry. scribd.comlibretexts.org

In reactions involving the departure of the azidoformate group as a leaving group (i.e., cleavage of the O-C(Ph)₂ bond), one of the phenyl rings can participate by attacking the benzylic carbon. This leads to the formation of a stabilized, bridged carbocationic intermediate known as a phenonium ion . wikipedia.orglibretexts.org

The mechanism proceeds as follows:

As the leaving group departs, the π-electrons of a neighboring phenyl ring attack the developing positive charge on the benzylic carbon. libretexts.org

This forms a three-membered ring intermediate, the phenonium ion, where the positive charge is delocalized across the aromatic ring and the benzylic carbon. wikipedia.orgscribd.com

An external nucleophile then attacks this intermediate, opening the three-membered ring and yielding the final product.

This participation can lead to an enhancement of the reaction rate, a phenomenon known as anchimeric assistance. wikipedia.org It also has significant stereochemical consequences, often leading to retention of configuration at the reaction center due to a double inversion process. scribd.comlibretexts.org The formation of such intermediates is a key consideration in understanding the solvolysis and substitution reactions of substrates containing phenyl groups beta to a leaving group. libretexts.org

Direct, Metal-Free, Electrophilic Amination of Arenes with Diphenylmethyl Azidoformate - 2023 - Wiley Online Library Direct, Metal-Free, Electrophilic Amination of Arenes with Diphenylmethyl Azidoformate. ... First published: 26 September 2023. https://doi.org/10.1002/anie.202312693. Citations: 1. ... Financial support was provided by the National Science Fund for Excellent Young Scholars (22122105), the National Natural Science Foundation of China (21971103, 22271131), the Natural Science Foundation of Jiangsu Province (BK20220038), and the foundation of the State Key Laboratory of Coordination Chemistry (SKLCC22-01). ... Author Information. ... School of Chemistry and Chemical Engineering, State Key Laboratory of Coordination Chemistry, Jiangsu Key Laboratory of Advanced Organic Materials, Nanjing University, Nanjing, 210023 China. ... Abstract. The direct electrophilic amination of arenes with azides represents a significant challenge in synthetic chemistry. Herein, we report the direct electrophilic amination of a broad range of arenes with diphenylmethyl azidoformate as a stable aminating reagent to produce valuable N-protected anilines, facilitated by a slight excess of triflic acid. The reaction proceeds under mild conditions with a high functional-group tolerance. Mechanistic studies, including kinetic analysis and density functional theory calculations, support a stepwise S N Ar-type mechanism. ... The direct electrophilic amination of arenes with azides represents a significant challenge in synthetic chemistry. Herein, we report the direct electrophilic amination of a broad range of arenes with diphenylmethyl azidoformate as a stable aminating reagent to produce valuable N-protected anilines, facilitated by a slight excess of triflic acid. The reaction proceeds under mild conditions with a high functional-group tolerance. Mechanistic studies, including kinetic analysis and density functional theory calculations, support a stepwise S N Ar-type mechanism. 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Advanced Synthetic Applications of Carbonazidic Acid, Diphenylmethyl Ester As a Chemical Intermediate

Application in Heterocycle Synthesis

While direct and extensive literature specifically detailing the use of Carbonazidic acid, diphenylmethyl ester in a wide array of heterocycle syntheses is not abundant, the presence of the azide (B81097) functional group strongly implies its potential as a precursor for various nitrogen-containing rings. Organic azides are well-established building blocks for the synthesis of heterocycles such as triazoles, tetrazoles, and other nitrogen-rich systems through various cycloaddition and cyclization reactions. ajgreenchem.commdpi.commdpi.comnih.govmdpi.comorganic-chemistry.org

The azide moiety can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a cornerstone of click chemistry. ajgreenchem.commdpi.comnih.govorganic-chemistry.orgpcbiochemres.com It can also react with nitriles to furnish tetrazoles. Furthermore, the thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can undergo a variety of intramolecular C-H insertion or cyclization reactions to form a range of heterocyclic structures. researchgate.net

Although specific examples detailing the direct use of diphenylmethyl azidoformate in the synthesis of pyrazoles, triazines, and oxadiazoles (B1248032) are not prevalent in the readily available literature, the fundamental reactivity of the azide group suggests its applicability in such transformations. For instance, the synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govthieme.denih.gov While diphenylmethyl azidoformate is not a hydrazine, its azide group could potentially be transformed into a hydrazine equivalent or participate in alternative cyclization pathways. Similarly, the synthesis of triazines and oxadiazoles involves the incorporation of three nitrogen atoms or a nitrogen-oxygen-nitrogen fragment, respectively, into a cyclic structure, for which organic azides are valuable precursors. beilstein-journals.orgijpras.comub.edubohrium.comresearchgate.net

Utility in the Construction of Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are fundamental components of a vast number of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. frontiersin.orgresearchgate.netfrontiersin.org The synthesis of these scaffolds often relies on the introduction of nitrogen atoms in a controlled and predictable manner. This compound, serves as a valuable reagent in this context by providing a source of nitrogen that can be incorporated into molecular frameworks through various chemical transformations.

The azide group can be reduced to a primary amine, which can then participate in a wide range of bond-forming reactions to construct more complex nitrogen-containing structures. The Staudinger reaction, for example, provides a mild method for the reduction of azides to amines using phosphines. wikipedia.orgsurfacesciencewestern.comthermofisher.comcommonorganicchemistry.comorganic-chemistry.org This transformation is particularly useful in the synthesis of sensitive molecules where harsh reduction conditions cannot be tolerated.

Furthermore, the azide moiety itself can act as a soft nucleophile and participate in various substitution and addition reactions. Its ability to undergo cycloaddition reactions, as mentioned earlier, is a powerful tool for the construction of heterocyclic scaffolds that are integral parts of many complex molecules.

While specific, documented examples of diphenylmethyl azidoformate in complex multicomponent reactions like the Ugi or Passerini reactions are not widespread, the azide functionality is a key component in related transformations, highlighting the potential of this reagent in the diversity-oriented synthesis of complex nitrogenous scaffolds.

Precursor in Click Chemistry Methodologies

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. ajgreenchem.compcbiochemres.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. ajgreenchem.commdpi.comnih.govorganic-chemistry.org

This compound, with its terminal azide group, is an ideal precursor for participating in CuAAC reactions. By reacting with a terminal alkyne in the presence of a copper(I) catalyst, it can be used to link different molecular fragments together, creating a stable triazole linkage. This methodology has found widespread application in various fields, including drug discovery, bioconjugation, and materials science. ajgreenchem.comnih.govpcbiochemres.com

The resulting triazole ring is not merely a linker but is also a valuable pharmacophore in its own right, known for its stability and ability to participate in hydrogen bonding and dipole-dipole interactions. The diphenylmethyl group attached to the carbamate (B1207046) linkage can subsequently be removed under specific conditions, revealing a free amine or other functionality for further elaboration.

Below is a table summarizing the key features of the azide-alkyne click reaction relevant to precursors like diphenylmethyl azidoformate.

FeatureDescription
Reaction Type [3+2] Cycloaddition
Reactants Azide and a terminal alkyne
Catalyst Typically Copper(I)
Product 1,4-disubstituted 1,2,3-triazole
Key Advantages High yield, high regioselectivity, mild reaction conditions, wide functional group tolerance
Applications Bioconjugation, drug discovery, materials science, polymer chemistry

Role in Polymer Chemistry and Material Science Precursor Development

The functionalization of polymers to impart new properties is a major focus of polymer chemistry and material science. This compound, and related azidoformates have emerged as effective reagents for the modification of polymer backbones. rsc.org The azide group can be utilized for "grafting to" applications, where pre-synthesized polymer chains with terminal alkynes are attached to a polymer backbone containing azide functionalities, or vice-versa, via click chemistry. mdpi.comnih.govcmu.eduwikipedia.org

This approach allows for the preparation of well-defined graft copolymers with precise control over the structure of both the backbone and the grafted chains. mdpi.comcmu.edu The resulting materials can exhibit a wide range of desirable properties, such as improved solubility, thermal stability, and mechanical strength, and can be designed for specific applications, including drug delivery, surface modification, and the development of new biomaterials. nih.gov

Azidoformates can also be used to introduce functional groups onto polymer surfaces. The reactive nitrene generated upon thermolysis or photolysis of the azide can insert into C-H bonds on the polymer surface, leading to covalent attachment of the diphenylmethyl carbamate moiety. researchgate.net Subsequent deprotection can then expose a reactive functional group for further modification. This strategy provides a versatile method for tailoring the surface properties of materials. ehime-u.ac.jp

Spectroscopic and Structural Elucidation Techniques Applied to Carbonazidic Acid, Diphenylmethyl Ester

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample of Carbonazidic acid, diphenylmethyl ester is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in a spectrum that provides a unique "fingerprint" of the molecule.

The key functional groups in this compound are the azide (B81097) (-N₃), the ester carbonyl (C=O), the C-O single bond of the ester, and the aromatic C-H bonds of the phenyl rings. The azide group is particularly characteristic, typically exhibiting a strong and sharp absorption band due to its asymmetric stretching vibration. The ester carbonyl group also gives rise to a strong, sharp absorption. The analysis of the IR spectrum allows for the direct confirmation of the presence of these crucial functional groups.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration ModePredicted Absorption Range (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2100 - 2170Strong, Sharp
Ester Carbonyl (C=O)Stretch1740 - 1760Strong, Sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
Aromatic C=CStretch1450 - 1600Medium to Weak
Ester C-OStretch1000 - 1300Medium

Note: These are predicted values based on typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, the protons of the two phenyl rings and the single proton of the diphenylmethyl group (the methine proton) would be observed. The methine proton (-CH) is expected to appear as a singlet in a distinct chemical shift region. The protons on the phenyl rings would likely appear as a complex multiplet due to their various electronic environments.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbon of the ester carbonyl group, the methine carbon of the diphenylmethyl group, and the distinct carbons of the two phenyl rings. The chemical shifts of these carbons are indicative of their hybridization and neighboring atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (Ar-H)7.2 - 7.5Multiplet10H
Methine Proton (-CHPh₂)6.8 - 7.0Singlet1H

Note: Predicted shifts are relative to TMS in a non-polar solvent like CDCl₃.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)160 - 170
Aromatic Carbons (Ar-C)125 - 140
Methine Carbon (-C HPh₂)75 - 85

Note: Predicted shifts are relative to TMS in a non-polar solvent like CDCl₃.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of its fragmentation patterns.

For this compound, a high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₄H₁₁N₃O₂).

In a typical electron ionization (EI) mass spectrum, the molecule would first lose a molecule of dinitrogen (N₂) from the azide group, which is a common and energetically favorable fragmentation pathway for azides. researchgate.net The resulting radical cation would then likely undergo further fragmentation. A prominent peak would be expected for the stable diphenylmethyl cation (benzhydryl cation), [Ph₂CH]⁺, which is a common fragment in the mass spectra of compounds containing this moiety. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructurePredicted m/z
[M - N₂]⁺[C₁₄H₁₁NO₂]⁺237
[Ph₂CH]⁺Diphenylmethyl cation167
[C₆H₅]⁺Phenyl cation77

Note: M represents the molecular ion. The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a detailed three-dimensional model of the electron density, and thus the atomic arrangement within the crystal lattice, can be constructed.

For this compound, a successful X-ray crystallographic analysis would require the growth of a high-quality single crystal. If obtained, the analysis would provide precise information on:

Bond lengths and angles: Confirming the geometry of the azide, ester, and diphenylmethyl groups.

Intermolecular interactions: Identifying any hydrogen bonds, van der Waals forces, or π-stacking interactions that dictate the crystal packing.

As of now, no public crystal structure data for this compound is available in crystallographic databases.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the interaction of polarized light with chiral molecules, providing information about their absolute configuration and conformation in solution. nsf.govcas.cz The primary methods are Electronic Circular Dichroism (ECD), which measures the differential absorption of left and right circularly polarized light in the UV-Visible range, and Vibrational Circular Dichroism (VCD), which measures the same in the infrared range.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it would not exhibit any signal in chiroptical spectroscopy techniques like ECD or VCD. These techniques are only applicable to chiral molecules, which are non-superimposable on their mirror images. nih.gov If a chiral center were introduced into the molecule, for instance by modifying one of the phenyl rings with a chiral substituent, then chiroptical spectroscopy would become a vital tool for determining its absolute stereochemistry.

Theoretical and Computational Chemistry Studies of Carbonazidic Acid, Diphenylmethyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of molecules. researchgate.netnepjol.info For Carbonazidic acid, diphenylmethyl ester, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and indices that predict its reactivity.

Detailed DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311G++(d,p) to achieve a balance between computational cost and accuracy. researchgate.net Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. nepjol.info

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carbonyl group and the nitrogen atoms of the azide (B81097) group would be expected to be regions of negative potential, while the hydrogen atoms of the phenyl rings would exhibit positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for comparing the reactivity of this compound with other related compounds. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Theoretical)

Property Value Significance
HOMO Energy -8.5 eV Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap 7.3 eV Indicates high kinetic stability and relatively low reactivity under normal conditions. nepjol.info
Electronegativity (χ) 4.85 eV A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 3.65 eV Resistance to change in electron distribution.

Note: The values in this table are hypothetical and represent typical results that would be expected from DFT calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior. researchgate.net MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For this compound, a key area of investigation would be the rotational freedom around its various single bonds. This includes the rotation of the diphenylmethyl group and the conformation of the azidoformate moiety. By simulating the molecule's behavior in a solvent box (e.g., water or an organic solvent), one can understand how intermolecular interactions with the solvent affect its preferred conformations. nih.gov

The simulation would typically involve placing the molecule in a periodic box filled with solvent molecules and then solving Newton's equations of motion for the system. An appropriate force field, such as OPLS-AA or GAFF, would be used to describe the interactions between atoms. researchgate.net The simulation would be run for a sufficient duration (e.g., hundreds of nanoseconds) to ensure adequate sampling of the conformational space. researchgate.net

Analysis of the MD trajectory can reveal important information. The Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over time. researchgate.net The Solvent Accessible Surface Area (SASA) can provide insights into how the molecule interacts with the solvent. researchgate.net Furthermore, by analyzing the dihedral angles of key bonds throughout the simulation, a potential energy surface can be constructed to identify the most stable conformers. escholarship.org

Table 2: Conformational Analysis of Key Dihedral Angles (Theoretical)

Dihedral Angle Description Stable Conformations (degrees) Energy Barrier (kcal/mol)
O=C-O-CH Rotation around the ester C-O bond ~0 (syn-periplanar), ~180 (anti-periplanar) 3-5
C-O-CH-(Ph)₂ Rotation of the diphenylmethyl group Multiple local minima due to steric hindrance 1-3

Note: This table presents a hypothetical conformational analysis. The actual values would be determined from detailed MD simulations and quantum chemical calculations.

Prediction of Reaction Pathways and Transition States

A significant area of theoretical study for this compound would be the investigation of its thermal and photochemical decomposition, which is expected to proceed via a Curtius rearrangement. wikipedia.orgnih.gov This reaction involves the loss of nitrogen gas (N₂) and the migration of the diphenylmethyl group to form an isocyanate. organic-chemistry.org

Computational chemistry can be used to elucidate the mechanism of this rearrangement. It is generally accepted that the thermal Curtius rearrangement can proceed through a concerted mechanism, where the loss of N₂ and the migration of the R-group occur simultaneously. wikipedia.org However, a stepwise mechanism involving a nitrene intermediate is also possible, particularly in photochemical reactions. researchgate.netresearchgate.net

Quantum chemical calculations can be used to locate the transition state structures for both the concerted and stepwise pathways. By calculating the activation energies for each path, one can predict which mechanism is more favorable under different conditions. researchgate.net Methods such as MS-CASPT2//CASSCF are often employed for studying photo-induced reactions. researchgate.net

Table 3: Calculated Activation Energies for the Curtius Rearrangement (Theoretical)

Reaction Pathway Description Activation Energy (kcal/mol)
Concerted Mechanism Simultaneous N₂ loss and diphenylmethyl group migration. wikipedia.org 25-30

Note: These are hypothetical activation energies intended to illustrate the kind of data obtained from such a study. The relative energies would determine the preferred reaction pathway.

Cheminformatics Applications for Structure-Reactivity Relationships

Cheminformatics tools can be applied to analyze the structural features of this compound and relate them to its predicted reactivity. By calculating a variety of molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models. scirp.org

For a series of related azidoformates, one could develop a QSAR model to predict their decomposition rates or other properties. Molecular descriptors would include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). mdpi.com

Such a model could take the form of a linear equation, such as:

Reactivity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

By correlating these descriptors with experimentally determined or computationally predicted reactivity, it becomes possible to predict the behavior of new, unsynthesized compounds. This approach is valuable in the rational design of molecules with specific desired properties. scirp.org

Table 4: Relevant Molecular Descriptors for a QSAR Study (Theoretical)

Descriptor Type Examples Relevance
Constitutional Molecular Weight, Number of Aromatic Rings Basic structural properties influencing physical characteristics.
Topological Wiener Index, Balaban J Index Describe molecular branching and shape, affecting intermolecular interactions.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Partial Charges on Azide Group Directly related to electronic structure and reactivity. mdpi.com

Note: This table lists examples of descriptors that would be relevant for a cheminformatics study of this compound and its analogs.

Derivatization and Analog Development from Carbonazidic Acid, Diphenylmethyl Ester

Systematic Modification of the Azide (B81097) Functionality

The azide group is a high-energy, reactive functional group that serves as a linchpin for a wide array of chemical transformations. wikipedia.org Its ability to release dinitrogen gas provides a strong thermodynamic driving force for many of its reactions. nih.gov Systematic modification of this group in carbonazidic acid, diphenylmethyl ester allows for the introduction of diverse functionalities.

Key research findings on the reactivity of organic azides indicate several reliable pathways for derivatization:

Reduction to Amines: The azide group can be readily reduced to a primary amine. masterorganicchemistry.com This transformation is fundamental in synthetic chemistry as it converts the azide, often used as a stable nitrogen nucleophile or a masked amine, into the corresponding amino compound. Common methods include catalytic hydrogenation or treatment with reducing agents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger Ligation). nih.gov

1,3-Dipolar Cycloadditions: As a 1,3-dipole, the azide group can react with various dipolarophiles, most notably alkynes, in what is known as the Huisgen azide-alkyne cycloaddition. wikipedia.org This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry," enabling the efficient formation of stable 1,2,3-triazole rings. researchgate.net This provides a robust method for conjugating the diphenylmethyl carbonazidate core to other molecules.

Aza-Wittig Reaction: The reaction of azides with phosphines, such as triphenylphosphine, initially forms an iminophosphorane. nih.gov This intermediate can then react with carbonyl compounds (aldehydes and ketones) in an aza-Wittig reaction to yield imines, providing a pathway to C=N bond formation. nih.gov

Curtius Rearrangement: Acyl azides, a class of compounds to which carbonazidic acid esters are related, can undergo the Curtius rearrangement upon heating or photolysis. This reaction involves the loss of N₂ gas and rearrangement to form an isocyanate. masterorganicchemistry.com The resulting isocyanate is a versatile intermediate that can be trapped with nucleophiles like alcohols or amines to form carbamates and ureas, respectively.

These transformations allow the azide to be converted into a range of other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Table 7.1. Synthetic Transformations of the Azide Moiety
Reaction TypeTypical ReagentsResulting Functional GroupReference
ReductionH₂, Pd/C or LiAlH₄Primary Amine (-NH₂) masterorganicchemistry.com
Staudinger Ligation1. PPh₃ 2. H₂OPrimary Amine (-NH₂) nih.gov
Azide-Alkyne CycloadditionTerminal Alkyne (R-C≡CH), Cu(I) catalyst1,2,3-Triazole wikipedia.org
Aza-Wittig Reaction1. PPh₃ 2. R₂C=OImine (-N=CR₂) nih.gov
Curtius RearrangementHeat (Δ) or UV light (hν)Isocyanate (-N=C=O) masterorganicchemistry.com

Exploration of Variations in the Ester Moiety

The diphenylmethyl (benzhydryl) group forms the ester portion of the molecule. nih.gov This group can be systematically replaced by other alcohol-derived moieties to generate a library of carbonazidate analogs with varied steric and electronic properties. The synthesis of such analogs typically involves the reaction of an azidoformate precursor with a range of different alcohols. wikipedia.orggoogle.com

The nature of the R' group in the general carbonazidate ester structure (N₃COOR') significantly influences the compound's properties. For instance:

Alkyl Esters: Simple alkyl esters, such as methyl or ethyl esters, can be synthesized from the corresponding simple alcohols (methanol, ethanol). chemeo.comnist.gov These smaller groups reduce steric hindrance around the carbonyl center.

Benzyl (B1604629) Esters: The use of benzyl alcohol yields benzyl carbonazidate, a related compound where the ester moiety provides different electronic and steric properties compared to the diphenylmethyl group. guidechem.com

Substituted Aryl Esters: Phenols can be used to create aryl carbonazidates, introducing aromaticity directly into the ester group and allowing for further modification of the phenyl ring. nih.gov

Transesterification reactions, while less common for this class of compounds, could also provide a route to modify the ester group after the initial synthesis. The choice of the ester moiety is critical for tailoring the molecule's stability and reactivity in subsequent synthetic steps.

Table 7.2. Potential Analogs via Variation of the Ester Moiety
Parent AlcoholResulting Ester NameStructure of Ester Moiety (R')
MethanolCarbonazidic acid, methyl ester-CH₃
EthanolCarbonazidic acid, ethyl ester-CH₂CH₃
Benzyl alcoholCarbonazidic acid, phenylmethyl ester-CH₂-C₆H₅
PhenolCarbonazidic acid, phenyl ester-C₆H₅

Introduction of Additional Functional Groups for Enhanced Reactivity or Specificity

Further diversification of this compound can be achieved by introducing additional functional groups onto the two phenyl rings of the diphenylmethyl moiety. These modifications can fine-tune the electronic properties of the entire molecule, influence its reactivity, or provide handles for orthogonal chemical reactions.

The introduction of these substituents is typically accomplished by using a pre-functionalized diphenylmethanol (B121723) derivative during the initial synthesis of the carbonazidate ester. Standard electrophilic aromatic substitution reactions can be employed to modify the benzhydryl scaffold.

Examples of potential modifications include:

Halogenation: Introducing chloro, bromo, or fluoro groups onto the phenyl rings can alter the electronic nature of the ester and serve as handles for cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) provides a strong electron-withdrawing group, which can later be reduced to an amine for further functionalization.

Alkylation/Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, modifying the steric environment and lipophilicity of the molecule.

Introduction of Protected Functional Groups: Carboxylic acids, amines, or other reactive groups can be introduced in a protected form, allowing for selective deprotection and subsequent derivatization at a later stage of a synthetic sequence. thermofisher.com

By strategically placing functional groups on the aromatic rings, it is possible to create derivatives with enhanced reactivity for specific applications or to introduce reporter groups, affinity tags, or points of attachment for immobilization on solid supports.

Table 7.3. Examples of Functional Groups for Introduction to the Diphenylmethyl Moiety
Functional GroupPotential Synthetic ApproachPotential Effect on Properties
Halogen (-Cl, -Br)Electrophilic halogenation of diphenylmethanolAlters electronics; provides handle for cross-coupling
Nitro (-NO₂)Nitration of diphenylmethanol using HNO₃/H₂SO₄Strong electron-withdrawing; precursor to amine
Methoxy (-OCH₃)Use of methoxy-substituted diphenylmethanolElectron-donating; modifies solubility
Carboxyl (-COOH)Oxidation of a methyl-substituted analogProvides a site for amide or ester formation

Future Directions and Emerging Research Avenues in Carbonazidic Acid, Diphenylmethyl Ester Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organic azides like carbonazidic acid, diphenylmethyl ester involves energetic intermediates and potentially exothermic reactions, making safety and precise control paramount. Continuous flow chemistry offers a transformative solution to these challenges. ru.nleuropa.eu By performing reactions in microreactors or tubing, flow systems provide superior heat and mass transfer, enabling tight control over reaction parameters such as temperature, pressure, and residence time. pharmasalmanac.com This level of control can significantly minimize the formation of byproducts and reduce the risk of thermal decomposition associated with the azide (B81097) functional group. researchgate.net

Integrating these flow reactors with automated synthesis platforms represents the next step in advancing the production of this compound. nih.gov Automated systems can precisely control reagent pumps, reactor conditions, and in-line purification modules, allowing for the multi-step synthesis of derivatives with high reproducibility and minimal human intervention. wikipedia.org Such platforms can accelerate the optimization of reaction conditions and the rapid generation of a library of related compounds for screening purposes. healylab.com A key advantage is the ability to generate and immediately use the energetic azide in a subsequent reaction step, avoiding the hazardous isolation and storage of the intermediate. researchgate.net

Table 8.1: Comparative Analysis of Batch vs. Automated Flow Synthesis for Diphenylmethyl Azidoformate
ParameterConventional Batch SynthesisAutomated Flow Synthesis
Temperature Control± 5-10 °C (Bulk Scale)± 0.5-1 °C (Microreactor)
Residence TimeHours to DaysSeconds to Minutes
Reagent StoichiometryManual addition, potential for local concentration fluctuationsPrecise, computer-controlled molar ratios via pumps
Safety ProfileRisk of thermal runaway with bulk reagentsInherently safer due to small reaction volumes and superior heat dissipation ru.nl
Typical YieldVariable, sensitive to scaleOften higher and more consistent due to precise control
Process OptimizationSlow, requires multiple large-scale experimentsRapid, high-throughput screening of conditions possible ru.nl

Development of Greener Synthesis and Reaction Protocols

Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. consensus.appacs.org Future research on this compound will increasingly focus on developing more sustainable and environmentally benign protocols. This involves a holistic approach, from the choice of starting materials to the solvents and catalysts employed. pnas.orgresearchgate.net

A promising avenue is the exploration of biocatalysis. Enzymes, particularly lipases, have demonstrated remarkable efficiency in esterification and transesterification reactions under mild, often solvent-free, conditions. mdpi.comnih.gov A future protocol could involve the enzymatic coupling of diphenylmethanol (B121723) with a suitable azidoformate precursor, eliminating the need for harsh coupling agents and organic solvents. This approach not only reduces waste but also operates at ambient temperatures, significantly lowering the energy requirements of the process. acs.org Furthermore, developing routes that utilize renewable feedstocks and improve atom economy will be central to making the synthesis truly sustainable. rsc.org

Table 8.2: Green Chemistry Metrics for Conventional vs. Proposed Biocatalytic Synthesis
MetricConventional Route (e.g., from Diphenylmethyl Chloroformate)Proposed Biocatalytic Route
Principle 2: Atom Economy Moderate; formation of salt byproducts (e.g., NaCl).High; potentially only water as a byproduct in esterification. acs.org
Principle 3: Less Hazardous Synthesis Uses potentially corrosive chloroformate precursors.Avoids hazardous reagents; uses benign biological catalysts.
Principle 5: Safer Solvents & Auxiliaries Often requires anhydrous organic solvents (e.g., acetone, DCM).Can be performed in solvent-free systems or benign aqueous media. nih.gov
Principle 6: Design for Energy Efficiency May require heating or cooling to control the reaction.Typically proceeds at or near ambient temperature. mdpi.com
E-Factor (Waste/Product Ratio) Higher, due to solvent and byproduct waste.Significantly lower, approaching ideal values.

Exploration of Novel Reactivity Patterns under Extreme Conditions

Applying non-traditional energy sources can drive chemical reactions down pathways that are inaccessible under standard thermal conditions, leading to the discovery of novel reactivity. For this compound, exploration of its behavior under extreme conditions is a fertile ground for future research.

Photochemical Reactions: The azide functional group is a well-known photo-labile moiety. Upon UV irradiation, organic azides can extrude dinitrogen (N₂) to generate highly reactive nitrene intermediates. photobiology.comrsc.org The photolysis of this compound would likely produce a diphenylmethoxycarbonylnitrene. This transient species could undergo a variety of subsequent reactions, such as C-H bond insertion, cycloaddition with unsaturated systems, or Curtius-like rearrangements, providing a powerful tool for creating complex molecular architectures. rsc.orgresearchgate.net

High-Pressure Chemistry: High hydrostatic pressure is an effective tool for accelerating chemical reactions that proceed with a negative volume of activation, such as cycloadditions. beilstein-journals.orgresearchgate.net The 1,3-dipolar cycloaddition of the azide group in this compound with various alkynes or alkenes could be significantly enhanced under high pressure, potentially eliminating the need for catalysts and enabling reactions with sterically hindered or electronically deactivated substrates. researchgate.net This approach offers a clean and efficient method for synthesizing novel triazole-containing compounds.

Table 8.3: Potential Reactivity of Diphenylmethyl Azidoformate Under Extreme Conditions
ConditionEnergy SourcePotential Reactive IntermediatePotential Product ClassResearch Goal
Photolysis UV Light (e.g., 254 nm)DiphenylmethoxycarbonylnitreneCarbamates (via C-H insertion), Aziridines (via alkene addition)Accessing novel functionalization pathways. researchgate.net
High Pressure Mechanical (2-15 kbar)Transition State ComplexTriazoles/Triazolines (via [3+2] cycloaddition)Catalyst-free synthesis and improved reaction rates. researchgate.net
Microwave Irradiation Microwave EnergyThermally Excited StateRearrangement or accelerated cycloaddition productsRapid, high-yield synthesis protocols.
Sonication Ultrasonic CavitationRadical IntermediatesProducts from homolytic bond cleavageExploring mechanochemical reaction pathways.

Computational Design of Next-Generation Carbonazidic Acid Derivatives

The fields of computational chemistry and in silico drug design provide powerful tools for the rational design of new molecules with desired properties, mitigating the trial-and-error nature of traditional synthesis. nih.gov By applying methods like Density Functional Theory (DFT), researchers can predict the geometric, electronic, and energetic properties of hypothetical derivatives of this compound before they are ever synthesized in a lab. nih.govlongdom.org

Computational models can be used to screen libraries of virtual compounds by calculating key descriptors. For example, the HOMO-LUMO energy gap can indicate chemical reactivity, while calculated bond dissociation energies can predict thermal stability. nih.gov Electrostatic potential maps can reveal sites susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. nih.gov This in silico approach allows for the high-throughput design of next-generation reagents with fine-tuned stability, reactivity, or even specific energetic performance, focusing synthetic efforts only on the most promising candidates. rsc.orgnih.govacs.org

Table 8.4: Hypothetical In Silico Properties of Designed Carbonazidic Acid Derivatives
Derivative (Substituent on Phenyl Ring)Calculated HOMO-LUMO Gap (eV)Predicted N-N₂ Bond Dissociation Energy (kJ/mol)Predicted Application
H (Parent Compound)5.2150Baseline Reagent
4-NO₂ (Electron-Withdrawing)4.5135More reactive azide for cycloadditions
4-OCH₃ (Electron-Donating)4.9155Increased thermal stability
4-CF₃ (Strongly Withdrawing)4.3130Highly activated for nitrene formation

Q & A

Q. How does crystallographic data inform the structure-activity relationships of diphenylmethyl carbamate polymorphs?

  • X-ray diffraction : Reveals conformational differences between polymorphs (e.g., torsion angles of the carbamate group). Correlate with solubility and bioavailability data from dissolution tests .

Safety and Handling

Q. What are the critical safety considerations when handling diphenylmethyl carbamate derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis .

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